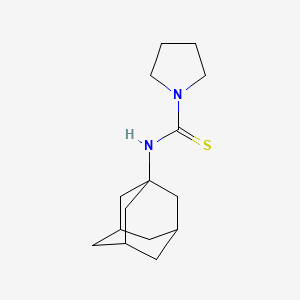
1-(2-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromobenzoyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as BBTP, is a chemical compound that belongs to the pyrazolone family. This compound has gained attention due to its potential applications in the field of scientific research. BBTP is a versatile compound that can be synthesized using various methods.
Mécanisme D'action
BBTP is believed to exert its anti-inflammatory activity by inhibiting the activity of COX-2. COX-2 is an enzyme that converts arachidonic acid into prostaglandins, which are involved in the inflammatory response. BBTP inhibits the activity of COX-2 by binding to the active site of the enzyme, preventing the conversion of arachidonic acid into prostaglandins.
Biochemical and Physiological Effects:
BBTP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. BBTP has also been reported to exhibit antioxidant activity. In addition, BBTP has been shown to inhibit the activity of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
BBTP is a versatile compound that can be synthesized using various methods. BBTP has potential applications in the development of COX-2 inhibitors. However, BBTP has limitations in terms of its solubility and stability. BBTP is insoluble in water and has limited stability in solution.
Orientations Futures
BBTP has potential applications in the development of COX-2 inhibitors. Future research could focus on the optimization of the synthesis method to improve the yield and purity of BBTP. In addition, future research could focus on the development of novel BBTP derivatives with improved solubility and stability. Furthermore, future research could focus on the evaluation of the pharmacological activities of BBTP derivatives in animal models of inflammation and pain.
Méthodes De Synthèse
BBTP can be synthesized using various methods, including the reaction of 2-bromobenzoyl chloride with 3-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in the presence of a base. Another method involves the reaction of 2-bromobenzoyl chloride with 3-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a base. The yield of BBTP using these methods is reported to be around 60-70%.
Applications De Recherche Scientifique
BBTP has potential applications in scientific research, particularly in the field of medicinal chemistry. BBTP has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. BBTP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. BBTP has been used as a lead compound in the development of COX-2 inhibitors.
Propriétés
IUPAC Name |
(2-bromophenyl)-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF3N2O2/c18-13-9-5-4-8-12(13)15(24)23-16(25,17(19,20)21)10-14(22-23)11-6-2-1-3-7-11/h1-9,25H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIGKQFTVPRZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)

![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5091266.png)

![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![2-{4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5091294.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)

![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)

![ethyl 4-(4-methoxybenzyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxylate](/img/structure/B5091332.png)